A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methylbenzaldehyde: A Key Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methylbenzaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability. 2-Bromo-4-fluoro-6-methylbenzaldehyde, a tri-substituted benzaldehyde derivative, emerges as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique arrangement of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methyl group for steric influence, provides a rich platform for molecular elaboration. This technical guide offers an in-depth exploration of the synthesis, properties, reactivity, and applications of 2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS No. 916792-19-3), providing researchers and drug development professionals with a critical resource for leveraging this intermediate in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. While extensive experimental data for 2-Bromo-4-fluoro-6-methylbenzaldehyde is not widely published, its key properties can be summarized from available supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 916792-19-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [6] |
| Purity | Typically >97% (GC) | [6] |
| Storage | Sealed in a dry environment at room temperature | [5] |
The structural arrangement of 2-Bromo-4-fluoro-6-methylbenzaldehyde dictates its reactivity. The aldehyde group is a primary site for nucleophilic attack and condensation reactions. The bromine atom, positioned ortho to the aldehyde, is susceptible to various organometallic cross-coupling reactions. The electron-withdrawing nature of the fluorine atom at the para position influences the reactivity of the entire aromatic ring, while the ortho-methyl group provides steric hindrance that can be strategically exploited to direct reactions to other sites.
Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde: A Mechanistic Approach
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (aldehyde, fluorine, and methyl groups) are crucial for achieving the desired regioselectivity.
Caption: Proposed synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on analogous reactions and should be optimized for specific laboratory conditions.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in a suitable inert solvent such as dichloromethane or acetonitrile.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Addition of Brominating Agent: While stirring, slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid in the same solvent via the dropping funnel. The slow addition is crucial to control the exothermicity of the reaction and minimize side-product formation.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
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Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 2-Bromo-4-fluoro-6-methylbenzaldehyde by column chromatography on silica gel or by recrystallization to afford the final product.
Causality Behind Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid and easier to handle, providing a controlled source of electrophilic bromine.
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Acid Catalyst: The acid catalyst polarizes the Br-N bond in NBS, generating a more potent electrophile (Br+) required for the substitution on the moderately deactivated aromatic ring.
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Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.
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Low Temperature: The reaction is carried out at a low temperature to enhance the regioselectivity and prevent over-bromination or other side reactions.
Key Chemical Reactions and Applications in Drug Discovery
The synthetic utility of 2-Bromo-4-fluoro-6-methylbenzaldehyde lies in the diverse reactivity of its functional groups, making it a valuable scaffold for the construction of complex drug molecules.[7]
The Aldehyde Group: A Gateway to Molecular Diversity
The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
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Reductive Amination: To introduce amine functionalities, which are prevalent in many drug classes.
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Wittig Reaction: For the formation of carbon-carbon double bonds, enabling the extension of the molecular framework.
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Aldol Condensation: To create β-hydroxy carbonyl compounds, which are important chiral building blocks.
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Oxidation: To form the corresponding carboxylic acid, providing another key functional group for further derivatization.
The Bromo Group: A Linchpin for Cross-Coupling Reactions
The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: For the formation of carbon-carbon bonds with boronic acids, allowing the introduction of aryl, heteroaryl, or alkyl groups.
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Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
Caption: Key reaction pathways for 2-Bromo-4-fluoro-6-methylbenzaldehyde.
The Fluoro and Methyl Groups: Modulators of Physicochemical Properties
The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The methyl group provides steric bulk, which can influence the conformation of the molecule and its interaction with biological targets. The strategic placement of these groups makes this intermediate particularly attractive for the synthesis of targeted therapies. While specific examples of marketed drugs derived from 2-Bromo-4-fluoro-6-methylbenzaldehyde are not publicly documented, its structural motifs are present in numerous kinase inhibitors and other targeted therapies currently under investigation.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-4-fluoro-6-methylbenzaldehyde. Although a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on data for structurally similar halogenated benzaldehydes.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[9]
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Conclusion
2-Bromo-4-fluoro-6-methylbenzaldehyde is a strategically designed chemical intermediate that offers a confluence of reactive sites and modulating substituents. Its utility in medicinal chemistry is underscored by the potential for diverse and selective transformations at the aldehyde and bromo positions, while the fluoro and methyl groups provide avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of the target molecules. This guide provides a foundational understanding of this valuable building block, empowering researchers to harness its full potential in the synthesis of the next generation of therapeutic agents.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-fluoro-3-methylbenzaldehyde. Retrieved from [Link]
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BIOFOUNT. (n.d.). 2-Bromo-6-fluoro-4-methylbenzaldehyde. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 2-Bromo-4-fluoro-6-methylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
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